![molecular formula C7H13N B2473674 1-isopropyl-2,5-dihydro-1H-pyrrole CAS No. 142651-63-6](/img/structure/B2473674.png)
1-isopropyl-2,5-dihydro-1H-pyrrole
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Description
“1-isopropyl-2,5-dihydro-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The synthesis of N-substituted pyrroles can be achieved through the aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of the basic pyrrole structure. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom. The hydrogen atoms are attached to the nitrogen atom and two of the carbon atoms .Chemical Reactions Analysis
Pyrrole undergoes various chemical reactions. For instance, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Scientific Research Applications
Organic Chemistry and Synthesis
Recyclization Reactions : Dmitriev et al. (2011) and Silaichev et al. (2008, 2010) studied the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates. These studies focused on reactions with thiourea and anilines, leading to the formation of complex compounds via a series of intramolecular interactions (Dmitriev, Silaichev, & Maslivets, 2011) (Silaichev, Aliev, & Maslivets, 2008) (Silaichev, Dmitriev, Aliev, & Maslivets, 2010).
[4 + 2]-Cycloaddition Reactions : Dmitriev, Silaichev, and Maslivets (2009) explored the [4 + 2]-cycloaddition of styrene to 4-isopropoxalyl-1H-pyrrole-2,3-diones, contributing to the synthesis of novel organic compounds (Dmitriev, Silaichev, & Maslivets, 2009).
Material Science
Photoluminescent Polymers : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their potential in electronic applications due to their strong photoluminescence and stability (Beyerlein & Tieke, 2000).
Electroanalytic Properties : Mert, Demir, and Cihaner (2013) investigated the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films, finding applications in metal recovery and ion sensors due to their electrochromic and ion receptor properties (Mert, Demir, & Cihaner, 2013).
Halide-Terminated Polyisobutylene : Martínez-Castro, Morgan, and Storey (2009) utilized N-(ω-Haloalkyl)pyrroles for end-quenching in the quasiliving polymerization of isobutylene, offering insights into polymer chemistry (Martínez-Castro, Morgan, & Storey, 2009).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Zarrouk et al. (2015) synthesized 1H-pyrrole-2,5-dione derivatives and demonstrated their effectiveness as corrosion inhibitors for carbon steel, particularly in hydrochloric acid medium, highlighting the practical applications in material protection and maintenance (Zarrouk et al., 2015).
properties
IUPAC Name |
1-propan-2-yl-2,5-dihydropyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2)8-5-3-4-6-8/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJXGVAHWNWPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC=CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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